3-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C~8~H~4~BrF~3~O~2~ . It belongs to the class of benzoic acid derivatives and contains bromine, fluorine, and cyano functional groups. The compound’s systematic IUPAC name is 3-Bromo-5-(trifluoromethyl)benzoic acid .
Synthesis Analysis
The synthesis of this compound involves the introduction of a bromine atom at the 3-position, a cyano group at the 2-position, and a trifluoromethyl group at the 5-position of the benzoic acid ring. Specific synthetic methods and reaction conditions would need to be explored in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring with substituents. The bromine, cyano, and trifluoromethyl groups are strategically positioned around the ring. Computational studies and spectroscopic techniques can provide further insights into its three-dimensional arrangement .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidative processes. Investigating its reactivity with different reagents and conditions would shed light on its behavior in chemical transformations .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-2-cyano-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-7-2-4(9(11,12)13)1-5(8(15)16)6(7)3-14/h1-2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZZQXRPDBVFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.